molecular formula C9H8N2OS B1289065 2-(1,3-Benzothiazol-2-yl)acetamide CAS No. 51542-41-7

2-(1,3-Benzothiazol-2-yl)acetamide

Cat. No. B1289065
CAS RN: 51542-41-7
M. Wt: 192.24 g/mol
InChI Key: SIMWFXSMDQBKED-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)acetamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound features a benzothiazole ring system attached to an acetamide group, which has been shown to be a versatile moiety in medicinal chemistry. The compound and its derivatives have been explored for various pharmacological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives has been achieved through different methods. One approach involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different reagents to introduce various substituents . Another method includes the condensation of benzothiazoles with acetic acid under reflux conditions . These synthetic routes have been optimized to overcome disadvantages such as high temperatures, prolonged reaction times, and the use of toxic solvents .

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)acetamide has been characterized by various spectroscopic techniques. The compound crystallizes with two molecules in the asymmetric unit, with dihedral angles between the benzothiazol-2-yl ring system and the acetamide group indicating the orientation of these moieties . Hydrogen bonding plays a significant role in the crystal structure, contributing to the stability and packing of the molecules .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)acetamide and its derivatives undergo various chemical reactions that are essential for their biological activities. The presence of the acetamide group allows for reactions such as acylation, and the benzothiazole ring can participate in electrophilic substitution reactions. These reactions are crucial for the synthesis of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives have been studied to understand their behavior in biological systems. The acidity constants (pKa) of these compounds have been determined, indicating the protonation states under physiological conditions . The photophysical properties have also been investigated, revealing how substituents on the benzothiazole ring affect the hydrogen bonding and overall molecular assembly .

Scientific Research Applications

Antitumor Activity

A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Compounds showed significant anticancer activity against some cancer cell lines, indicating their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Another study synthesized acetamide derivatives and investigated their analgesic properties through various tests. These compounds showed significant decrease in pain responses, highlighting their potential as analgesic agents (Kaplancıklı et al., 2012).

Antimicrobial Activity

The synthesis of benzothiazole derivatives and their evaluation for antimicrobial activity revealed that some compounds exhibited promising activities against several bacterial and fungal strains. This suggests their usefulness in addressing microbial infections (Rezki, 2016).

Cytotoxicity Studies

Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands were prepared and exhibited varying cytotoxic effects against different cancer cell lines, indicating potential applications in cancer therapy (Al‐Janabi et al., 2020).

Schistosomicidal Agents

Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and showed schistosomicidal activity comparable to praziquantel, presenting a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWFXSMDQBKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621530
Record name 2-(1,3-Benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)acetamide

CAS RN

51542-41-7
Record name 2-(1,3-Benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Benzothiazol-2-yl)acetonitrile (2.05 g, 12 mmol) was added in portions to stirred concentrated sulfuric acid (5 mL) over 10 min. The mixture was stirred for 4 hr, then poured over ice/water. The precipitate that formed was extracted into EA and washed with brine, then the organic phase was dried over magnesium sulfate and the solvent removed under vacuum to give 2-(benzothiazol-2-yl)acetamide (1.02 g) as an orange solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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